molecular formula C17H15N3O3 B2478448 3-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide CAS No. 874129-32-5

3-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B2478448
CAS No.: 874129-32-5
M. Wt: 309.325
InChI Key: HUMWCSBIAOJKPX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the ethoxy and phenyl groups. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine to yield cinnamic acid. This is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .

Chemical Reactions Analysis

3-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with various biological molecules . This interaction can result in the inhibition or activation of specific enzymes, affecting cellular processes and leading to the compound’s observed biological effects .

Properties

IUPAC Name

3-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-2-22-14-10-6-9-13(11-14)17(21)18-16-15(19-23-20-16)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMWCSBIAOJKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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